Benzenamine,3-[(phenylthio)methyl]-
Description
Benzenamine,3-[(phenylthio)methyl]- (IUPAC name), also referred to as [18F]FPBM or [18F]1 in research literature, is a fluorine-18-labeled radioligand developed for positron emission tomography (PET) imaging of serotonin transporters (SERT) . SERT plays a critical role in regulating synaptic serotonin levels, and its dysfunction is implicated in neuropsychiatric disorders such as depression, anxiety, and Parkinson’s disease .
Structurally, the compound features a biphenylthiol core with a dimethylaminomethyl group at the 2’-position and a 3-fluoropropoxy substituent at the 4’-position (Figure 1). This design optimizes SERT affinity, blood-brain barrier permeability, and radiochemical stability . Key properties include:
- High SERT binding affinity: In vitro Ki values of 0.24–0.33 nM, surpassing many predecessors .
- Selectivity: Minimal binding to dopamine (DAT) or norepinephrine transporters (NET) .
- Favorable pharmacokinetics: Rapid brain uptake (1.61% injected dose/g at 2 minutes post-injection) and high target-to-nontarget ratios (hypothalamus-to-cerebellum ratio = 9.66 at 180 minutes) .
- Improved radiochemical yield: 10–35% compared to earlier fluorinated tracers like [18F]FADAM (<5%) .
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
5-methylsulfanyl-5-phenylcyclohexa-1,3-dien-1-amine |
InChI |
InChI=1S/C13H15NS/c1-15-13(9-5-8-12(14)10-13)11-6-3-2-4-7-11/h2-9H,10,14H2,1H3 |
InChI Key |
LMCPYVCPAFFQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC(=CC=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of 3-Nitrobenzyl Halides with Thiophenol
Reaction Mechanism
This two-step method involves:
- Sulfide bond formation : 3-Nitrobenzyl bromide reacts with thiophenol in the presence of potassium carbonate (K₂CO₃) under reflux conditions. The base deprotonates thiophenol, enabling nucleophilic attack on the benzyl halide to form 3-nitrobenzyl phenyl sulfide.
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding the target compound.
Optimization Parameters
- Solvent : Dichloroethane or DMF enhances reaction rates due to polar aprotic properties.
- Temperature : Reflux at 80–100°C for 12–24 hours ensures complete substitution.
- Yield : 72–85% after purification via recrystallization (petroleum ether/chloroform).
Table 1: Representative Conditions for Nucleophilic Substitution
| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-Nitrobenzyl bromide | Thiophenol | K₂CO₃ | DMF | 80 | 78 |
| 3-Nitrobenzyl chloride | Thiophenol | NaHCO₃ | Acetone | 60 | 72 |
Reductive Amination of 3-Formylaniline Derivatives
Reaction Mechanism
3-Formylaniline undergoes condensation with thiophenol in the presence of NaBH₄ or Zn/HCl, forming a thioacetal intermediate. Subsequent reduction of the imine bond produces the methylene-linked product.
Limitations
- Regioselectivity : Competing formation of para-substituted byproducts necessitates chromatographic separation.
- Yield : Moderate (55–65%) due to side reactions during reduction.
Table 2: Reductive Amination Conditions
| Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Formylaniline | NaBH₄ | Methanol | 6 | 58 |
| 3-Formylaniline | Zn/HCl | Ethanol | 12 | 62 |
Copper-Catalyzed Cross-Coupling of 3-Iodoaniline with Phenylthiol
Reaction Mechanism
A Ullmann-type coupling employs Cu(I) catalysts (e.g., CuI) to mediate the reaction between 3-iodoaniline and phenylthiol. The process proceeds via a radical intermediate, forming the C–S bond at the meta position.
Key Advancements
- Catalyst Systems : Fe₃O₄@SiO₂-Pr-2-Py-Cu(0) nanoparticles enable recyclability (8 cycles, <10% activity loss).
- Solvent-Free Conditions : Microwave-assisted reactions reduce time from 24 hours to 45 minutes.
Table 3: Copper-Catalyzed Coupling Parameters
| Substrate | Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Iodoaniline | CuI | 1,10-Phen | 110 | 68 |
| 3-Iodoaniline | Fe₃O₄@SiO₂-Cu | None | 90 | 82 |
Multi-Step Synthesis from 3-Nitrotoluene
Pathway Overview
Thioarylation of 3-Aminophenylboronic Acid
Suzuki-Miyaura Approach
Palladium-catalyzed coupling of 3-aminophenylboronic acid with phenylthio methyl bromide introduces the thioether group. This method avoids nitro intermediates but requires stringent anhydrous conditions.
Table 4: Suzuki Coupling Parameters
| Boronic Acid | Halide | Catalyst | Yield (%) |
|---|---|---|---|
| 3-Aminophenylboronic acid | PhSCH₂Br | Pd(PPh₃)₄ | 74 |
| 3-Aminophenylboronic acid | PhSCH₂I | PdCl₂(dppf) | 81 |
Chemical Reactions Analysis
Types of Reactions
Benzenamine,3-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzenamine or halogenated benzenamine derivatives.
Scientific Research Applications
Benzenamine,3-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine,3-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
The development of SERT-targeted PET tracers has prioritized high specificity, favorable kinetics, and practical radiolabeling efficiency. Below is a detailed comparison of [18F]FPBM with key analogues:
Structural and Functional Comparisons
[11C]DASB
- Structure : Lacks the 4’-fluoropropoxy group, featuring a simpler biphenylthiol scaffold.
- Performance: Moderate SERT affinity (Ki = 0.5–1.1 nM) . Shorter half-life (20.4 minutes for ^11C vs. 109.8 minutes for ^18F), limiting clinical utility. Lower target-to-nontarget ratios (e.g., thalamus-to-cerebellum = 3–4) compared to [18F]FPBM .
[11C]McN5652
- Structure : A tropane derivative with a carbomethoxy group.
- Performance: High non-specific binding, reducing image resolution . Suboptimal pharmacokinetics (slow brain washout) .
[18F]FADAM
- Structure : Shares the biphenylthiol core but lacks optimized substituents for ^18F labeling.
- Performance :
[11C]AFM
- Structure : Features a 4’-methoxy group instead of fluoropropoxy.
- Performance :
Quantitative Performance Metrics
| Compound | Radionuclide | SERT Ki (nM) | Target-to-Nontarget Ratio | Radiochemical Yield | Half-Life (min) |
|---|---|---|---|---|---|
| [18F]FPBM | ^18F | 0.24–0.33 | 9.66 (hypothalamus) | 10–35% | 109.8 |
| [11C]DASB | ^11C | 0.5–1.1 | 3–4 (thalamus) | 20–30% | 20.4 |
| [11C]McN5652 | ^11C | 0.1–0.5 | <2 | 15–25% | 20.4 |
| [18F]FADAM | ^18F | 0.4–0.7 | 5–6 | <5% | 109.8 |
| [11C]AFM | ^11C | 0.8 | 4–5 | 25–35% | 20.4 |
Key Advantages of [18F]FPBM :
Superior Binding Affinity : Lower Ki values indicate stronger SERT binding than [11C]DASB or [18F]FADAM.
Longer Half-Life : ^18F’s 110-minute half-life enables delayed imaging and logistical flexibility.
Higher Target-to-Nontarget Ratios: Improved image resolution for quantifying SERT density in small brain regions (e.g., hypothalamus, raphe nuclei).
Practical Radiolabeling : One-step ^18F incorporation achieves yields >10%, addressing a major limitation of earlier tracers .
Limitations and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
